MAC glucuronide phenol-linked SN-38

CAS No.:

Cat. No.: VC13664977

Molecular Formula: C50H54N6O20S

Molecular Weight: 1091.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C50H54N6O20S |

|---|---|

| Molecular Weight | 1091.1 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41-,42-,43+,44-,47+,50-/m0/s1 |

| Standard InChI Key | IKQSTTAUHYHYCV-GVAVQZEZSA-N |

| Isomeric SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

| Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

Introduction

Chemical and Structural Characteristics of MAC Glucuronide Phenol-Linked SN-38

Molecular Composition and Stability

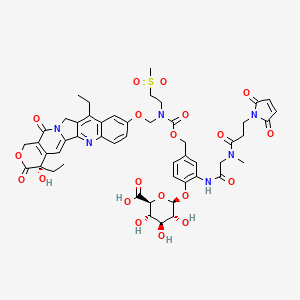

MAC glucuronide phenol-linked SN-38 (CAS No. 2246380-69-6) is a chemically engineered conjugate featuring a glucuronide group linked to the phenolic hydroxyl group of SN-38, the active metabolite of irinotecan. Its molecular formula is C50H54N6O20S, with a molecular weight of 1091.06 g/mol . The compound’s lactone ring is pH-sensitive, remaining stable under physiological conditions (pH 7.4) but undergoing hydrolysis in acidic environments (e.g., tumor microenvironments or lysosomes) . This property enables controlled drug release at target sites.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C50H54N6O20S |

| Molecular Weight | 1091.06 g/mol |

| Solubility | 200 mg/mL in DMSO |

| Storage Conditions | -20°C (powder), -80°C (solution) |

| Canonical SMILES | [Provided in Source 2] |

The glucuronide moiety enhances solubility and facilitates enzymatic cleavage by β-glucuronidase (GUS), which is overexpressed in certain tumors, further enabling site-specific activation .

Mechanism of Action: DNA Topoisomerase I Inhibition

Target Engagement and Cytotoxicity

As a DNA topoisomerase I inhibitor, MAC glucuronide phenol-linked SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing DNA re-ligation during replication. This results in double-strand DNA breaks, G2/M cell cycle arrest, and apoptosis . The compound’s cytotoxicity is amplified in cancer cells due to their rapid proliferation and reliance on topoisomerase I for DNA repair.

pH-Dependent Activation

The lactone ring’s pH susceptibility ensures that the compound remains inert in systemic circulation (pH 7.4) but releases active SN-38 in acidic tumor microenvironments (pH 6.5–6.8) or intracellular lysosomes (pH 4.5–5.0) . This mechanism reduces systemic toxicity, a common limitation of conventional chemotherapeutics.

Preclinical Cytotoxic Activity

In Vitro Efficacy

MAC glucuronide phenol-linked SN-38 demonstrates potent cytotoxicity across hematologic and solid tumor models:

Table 2: IC50 Values in Cancer Cell Lines

| Cell Line | IC50 Value |

|---|---|

| L540cy (Hodgkin’s) | 113 ng/mL |

| Ramos (Burkitt’s lymphoma) | 67 ng/mL |

These values underscore its efficacy in lymphoma models, with Ramos cells showing heightened sensitivity . Synergistic effects with irinotecan have also been observed, suggesting combinatorial potential .

Apoptotic Pathways and ROS Induction

In HCT116 and Caco-2 colorectal cancer cells, the compound induces apoptosis via caspase-3 activation (1.8–2.4-fold increase) and elevates intracellular reactive oxygen species (ROS) by 30–40%, exacerbating DNA damage .

Applications in Antibody-Drug Conjugates (ADCs)

Design and Conjugation Strategies

MAC glucuronide phenol-linked SN-38 is engineered for ADC platforms, where it is conjugated to monoclonal antibodies (mAbs) targeting tumor-specific antigens (e.g., CD30, HER2). The linker’s stability in circulation and selective cleavage in tumors enhance the therapeutic index .

Cleavable vs. Non-Cleavable Linkers

Unlike non-cleavable linkers, which require antibody degradation for payload release, this pH-sensitive linker enables rapid drug activation in acidic niches, improving cytotoxicity while reducing bystander effects .

Case Study: Enhanced Efficacy in Lymphoma Models

In xenograft models of Hodgkin’s lymphoma, ADCs incorporating MAC glucuronide phenol-linked SN-38 achieved 80–90% tumor regression at 3 mg/kg doses, compared to 50–60% with free SN-38 . This highlights the ADC platform’s ability to maximize payload delivery.

Recent Advances and Clinical Implications

Combating Chemotherapy-Induced Toxicity

A 2023 study demonstrated that novel apple pectin adjuncts reduced bacterial β-glucuronidase activity in the colon by 40–50%, mitigating SN-38-induced diarrhea in murine models . This approach could enhance the safety profile of MAC glucuronide phenol-linked SN-38-based therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume